molecular formula C12H20O4 B14316519 6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane CAS No. 111210-49-2

6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane

Cat. No.: B14316519
CAS No.: 111210-49-2
M. Wt: 228.28 g/mol
InChI Key: HKXIVYUVUAOCPB-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1,4,9,12-tetraoxadispiro[424~8~2~5~]tetradecane is a complex organic compound with the molecular formula C10H16O4 It is characterized by its unique spirocyclic structure, which includes two spiro-linked tetraoxane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the intermediate 1,4-cyclohexanedione bis(ethylene ketal). This intermediate is then subjected to further reactions to introduce the dimethyl groups and form the final spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane: Similar spirocyclic structure but lacks the dimethyl groups.

    7,7,14,14-Tetramethyl-1,6,9,13-tetraoxadispiro[4.2.4.2]tetradecane: Another spirocyclic compound with additional methyl groups.

Uniqueness

6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane is unique due to its specific arrangement of dimethyl groups and spirocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

111210-49-2

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

13,14-dimethyl-1,4,9,12-tetraoxadispiro[4.2.48.25]tetradecane

InChI

InChI=1S/C12H20O4/c1-9-10(2)12(15-7-8-16-12)4-3-11(9)13-5-6-14-11/h9-10H,3-8H2,1-2H3

InChI Key

HKXIVYUVUAOCPB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2(CCC13OCCO3)OCCO2)C

Origin of Product

United States

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